molecular formula C18H14F2N6O2 B2474916 1-(2,4-difluorophenyl)-4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine CAS No. 899999-52-1

1-(2,4-difluorophenyl)-4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine

Cat. No.: B2474916
CAS No.: 899999-52-1
M. Wt: 384.347
InChI Key: KWETTWFDYWTYAV-UHFFFAOYSA-N
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Description

1-(2,4-difluorophenyl)-4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine is a useful research compound. Its molecular formula is C18H14F2N6O2 and its molecular weight is 384.347. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

Antimicrobial Activities of Triazole Derivatives Novel 1,2,4-triazole derivatives have been synthesized and evaluated for their antimicrobial activities. Some derivatives showed good to moderate activities against test microorganisms, highlighting the potential of triazole-based compounds in developing new antimicrobial agents (Bektaş et al., 2007).

Energetic Materials from Oxadiazole and Triazole Compounds Research into bi-heterocyclic structures involving oxadiazole and triazole has led to the synthesis of compounds with high heats of formation and detonation, comparable to known high-energy materials. This indicates the potential of such structures in energetic materials applications (Cao et al., 2020).

Photochemical Synthesis of Fluorinated Oxadiazoles A photochemical approach has been developed for synthesizing fluorinated 1,2,4-oxadiazoles. The methodology demonstrates the utility of fluorinated heterocyclic compounds in various chemical synthesis applications (Buscemi et al., 2001).

Properties

IUPAC Name

3-(2,4-difluorophenyl)-5-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F2N6O2/c1-2-27-12-6-3-10(4-7-12)17-22-18(28-24-17)15-16(21)26(25-23-15)14-8-5-11(19)9-13(14)20/h3-9H,2,21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWETTWFDYWTYAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=C(C=C(C=C4)F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F2N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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